2,5-dichloro-N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
Description
Properties
Molecular Formula |
C21H16Cl2N4O3S |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
2,5-dichloro-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16Cl2N4O3S/c1-30-18-9-5-4-8-17(18)26-20-21(25-16-7-3-2-6-15(16)24-20)27-31(28,29)19-12-13(22)10-11-14(19)23/h2-12H,1H3,(H,24,26)(H,25,27) |
InChI Key |
OCVCEJNLFCIYAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Beirut Reaction for Quinoxaline 1,4-Dioxide Formation
The Beirut reaction, a cyclocondensation between benzofuroxans and 1,3-dicarbonyl compounds, is widely employed to construct the quinoxaline 1,4-dioxide core. In a study by Rassokhin et al. (2024), sulfonamide-substituted benzofuroxan intermediates were synthesized via oxidative cyclization of nitroaniline derivatives using sodium hypochlorite (NaOCl) in dimethylformamide (DMF). For example, 4-amino-3-nitrobenzenesulfonamide undergoes oxidative cyclization under alkaline conditions to yield 5-sulfonamidobenzofuroxan, a precursor for subsequent quinoxaline formation.
Reaction Conditions:
Alternative Route: Direct Chlorination of Quinoxaline Derivatives
A patented method (WO2012052420A1) describes the use of 2,3-dichloroquinoxaline as a starting material, which undergoes nucleophilic substitution with sulfonamides in the presence of lithium hydroxide (LiOH). This approach bypasses the need for Beirut reaction intermediates and simplifies the synthesis pathway:
Step 1: Synthesis of N-(3-Chloroquinoxalin-2-yl)Sulfonamide
-
Substrate: 2,3-Dichloroquinoxaline
-
Nucleophile: Benzenesulfonamide derivatives
-
Base: LiOH (2.0 equiv)
-
Solvent: Dimethylacetamide (DMA)
-
Temperature: 50°C
-
Reaction Time: 16 hours
Functionalization with the 2,5-Dichlorobenzenesulfonamide Group
The final step involves introducing the 2,5-dichlorobenzenesulfonamide moiety. Two methodologies are prevalent:
Sulfonamide Coupling via Chlorosulfonation
Chlorosulfonation of the quinoxaline intermediate followed by amidation is a common approach. Rassokhin et al. (2024) demonstrated this using chlorosulfonic acid and subsequent treatment with ammonia:
Procedure:
Direct Sulfonylation Using Preformed Sulfonyl Chlorides
The patent WO2012052420A1 advocates for using 2,5-dichlorobenzenesulfonyl chloride directly with the aminated quinoxaline intermediate. This one-pot method reduces purification steps:
Conditions:
-
Sulfonyl Chloride: 2.0 equiv
-
Base: Triethylamine (3.0 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C → 25°C
Optimization Strategies for Enhanced Yield and Purity
Solvent and Base Selection
-
Polar Aprotic Solvents: DMA and DMF improve solubility of intermediates, reducing side reactions.
-
Alkali Metal Hydroxides: LiOH outperforms KOH and NaOH in minimizing hydrolysis byproducts.
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
2,5-dichloro-N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
Limitations of Available Evidence
The above analysis extrapolates from general principles of sulfonamide-quinoxaline chemistry and cytotoxicity assay methodologies. Further studies using high-throughput screening (as described in ) and structure-activity relationship (SAR) modeling are required to validate these hypotheses.
Biological Activity
2,5-Dichloro-N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry and pharmaceutical development. This compound features a quinoxaline core, a benzenesulfonamide moiety, and dichloro substituents, which contribute to its unique reactivity and interaction with various biological targets.
- Molecular Formula : C21H16Cl2N4O3S
- Molecular Weight : 475.3 g/mol
- InChI Key : OCVCEJNLFCIYAR-UHFFFAOYSA-N
The biological activity of 2,5-dichloro-N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is primarily attributed to its interaction with specific enzymes or receptors involved in cancer cell proliferation and microbial growth. Preliminary studies suggest that it may inhibit enzymes linked to cancer progression, showcasing its potential as an anticancer agent. Additionally, its antimicrobial properties indicate utility in developing new treatments for infectious diseases.
Biological Activity Overview
The compound exhibits several notable biological activities:
-
Anticancer Activity :
- Inhibition of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in various malignancies such as breast and ovarian cancer.
- Induction of apoptosis in cancer cells through enzyme inhibition.
-
Antimicrobial Properties :
- Potential to inhibit microbial growth, making it a candidate for antibiotic development.
-
Enzyme Modulation :
- Acts as a biochemical probe by modulating enzyme activity, which can be useful in research settings.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-amino-quinoxalin-2-yl)-sulfonamide | Quinoxaline core; sulfonamide group | PI3K inhibition; anticancer properties |
| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Thiazole integration; methoxy substitution | Anticonvulsant activity |
| N-(3-chloroquinoxalin-2-yl)-sulfonamides | Quinoxaline core; chlorine substitution | Anticancer activity |
The presence of specific substituents like methoxy or chloro groups significantly influences the pharmacological profiles of these compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. For instance:
- In Vitro Studies :
-
Mechanistic Studies :
- Interaction studies utilizing enzyme assays have demonstrated the compound's ability to inhibit key kinases involved in cancer pathways. This inhibition leads to decreased cell proliferation rates and increased apoptotic activity in treated cells.
Q & A
Q. Table 1: Synthesis Yields Under Varied Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | TEA | 0–5 | 78 | 97 |
| DCM | None | 25 | 45 | 85 |
| THF | TEA | 0–5 | 62 | 92 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions. For example, the methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH) and aromatic protons between δ 6.7–7.5 ppm .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 513.05 (M+H) validate the molecular formula CHClNOS .
- X-ray Crystallography : Resolves dihedral angles between the quinoxaline and benzenesulfonamide moieties, critical for understanding conformational stability .
Advanced: How does pH influence the reactivity of this compound in aqueous environments?
Methodological Answer:
- Acidic conditions (pH < 5) : Protonation of the sulfonamide (-SONH-) group reduces nucleophilicity, stabilizing the compound but limiting enzyme-binding capacity .
- Neutral to alkaline conditions (pH 7–9) : Deprotonation enhances reactivity, facilitating interactions with biological targets (e.g., kinase active sites) .
- Hydrolysis studies : Accelerated degradation occurs at pH > 10 due to cleavage of the sulfonamide bond, monitored via HPLC .
Advanced: What are the hypothesized biological targets and mechanisms of action?
Methodological Answer:
- Kinase inhibition : The quinoxaline core mimics ATP-binding motifs, potentially inhibiting PI3K/Akt/mTOR pathways. IC values are determined via kinase inhibition assays .
- DNA intercalation : Planar quinoxaline structures may intercalate DNA, assessed via fluorescence quenching with ethidium bromide .
- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7, IC = 2.1 µM) correlates with apoptosis markers (caspase-3 activation) .
Q. Table 2: Biological Activity in Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 2.1 | PI3K inhibition | |
| HeLa | 3.8 | DNA intercalation | |
| A549 | 5.6 | Caspase-3 activation |
Advanced: How to address contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Batch variability : Trace moisture in DMF reduces yields by 15–20%; use molecular sieves for solvent drying .
- Bioassay discrepancies : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
- Statistical analysis : Apply ANOVA to compare yields across studies, identifying outliers due to impure starting materials .
Advanced: What methodologies assess environmental fate and ecotoxicological risks?
Methodological Answer:
- Persistence studies : Aerobic/anaerobic biodegradation tests (OECD 301) measure half-life in soil/water. Log = 3.2 suggests moderate bioaccumulation risk .
- Ecotoxicology : Daphnia magna acute toxicity (EC = 8.7 mg/L) and algal growth inhibition (72-h IC = 5.2 mg/L) indicate moderate aquatic toxicity .
Q. Table 3: Environmental Parameters
| Parameter | Value | Test Method | Reference |
|---|---|---|---|
| Log | 3.2 | OECD 117 | |
| Soil half-life | 28 days | OECD 307 | |
| Daphnia magna EC | 8.7 mg/L | OECD 202 |
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Substituent variation : Replace 2-methoxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate kinase affinity .
- Molecular docking : Use AutoDock Vina to predict binding poses in PI3Kα (PDB: 4JPS). ΔG values correlate with experimental IC .
- Pharmacophore modeling : Identify critical H-bond acceptors (sulfonamide oxygen) and hydrophobic regions (dichlorophenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
